2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide
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Overview
Description
2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound features a tert-butyldiphenylsilyl group attached to an acetohydrazide moiety, which imparts specific reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide typically involves the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole. The protected intermediate is then reacted with hydrazine hydrate to form the acetohydrazide derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The tert-butyldiphenylsilyl group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide involves its ability to protect hydroxyl groups, thereby preventing unwanted reactions during synthetic processes. The tert-butyldiphenylsilyl group provides steric hindrance and stability, making it resistant to acidic and nucleophilic conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but with different steric and electronic properties.
Trimethylsilyl (TMS): A smaller silyl protecting group, less stable under acidic conditions.
Triisopropylsilyl (TIPS): Offers greater steric bulk compared to TBDMS and TMS.
Uniqueness
2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide is unique due to its combination of steric bulk and stability, making it particularly useful in protecting hydroxyl groups in complex synthetic sequences. Its resistance to acidic and nucleophilic conditions sets it apart from other silyl protecting groups .
Properties
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxyacetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2Si/c1-18(2,3)23(22-14-17(21)20-19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14,19H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCZPCYJAKZQLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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